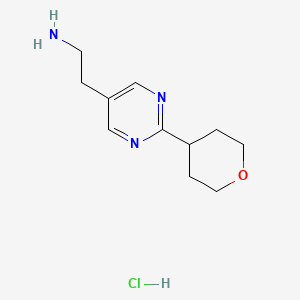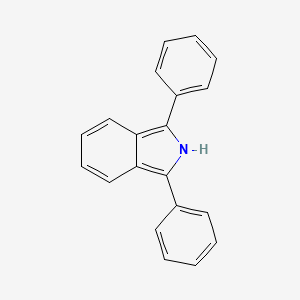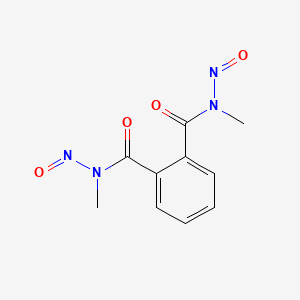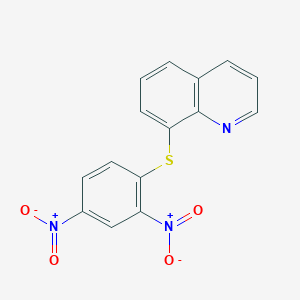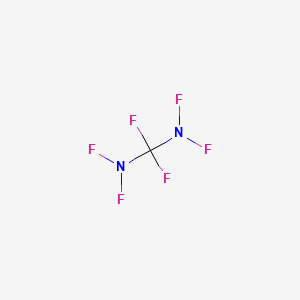
Hexafluoromethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoromethanediamine, also known as bis(difluoroamino)difluoromethane, is a chemical compound with the formula CF₆N₂. It is characterized by its unique structure, which includes six fluorine atoms and two nitrogen atoms bonded to a central carbon atom.
Vorbereitungsmethoden
The synthesis of hexafluoromethanediamine typically involves the reaction of difluoroamine with tetrafluoromethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Hexafluoromethanediamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated products. Common oxidizing agents include oxygen and fluorine gas.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups. .
Wissenschaftliche Forschungsanwendungen
Hexafluoromethanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a precursor for the preparation of fluorinated polymers.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: The compound’s unique properties make it a candidate for use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials, including high-performance coatings and lubricants
Wirkmechanismus
The mechanism by which hexafluoromethanediamine exerts its effects is primarily related to its high fluorine content. The fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. This stability is crucial in various applications, including the development of durable materials and effective pharmaceuticals. The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Hexafluoromethanediamine can be compared to other fluorinated amines, such as trifluoromethanediamine and pentafluoromethanediamine. While all these compounds share a high fluorine content, this compound is unique due to its specific arrangement of fluorine and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in certain applications .
Similar Compounds
- Trifluoromethanediamine (CF₃N₂)
- Pentafluoromethanediamine (CF₅N₂)
- Difluoromethanediamine (CF₂N₂)
Eigenschaften
CAS-Nummer |
4394-93-8 |
|---|---|
Molekularformel |
CF6N2 |
Molekulargewicht |
154.015 g/mol |
IUPAC-Name |
N,N,N',N',1,1-hexafluoromethanediamine |
InChI |
InChI=1S/CF6N2/c2-1(3,8(4)5)9(6)7 |
InChI-Schlüssel |
OLOSSWPNZKRPRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(F)F)(N(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


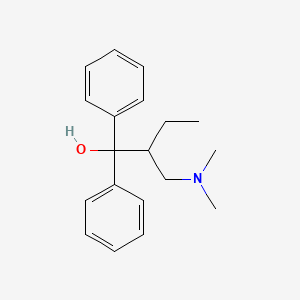



![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)

![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
